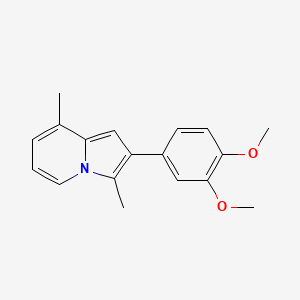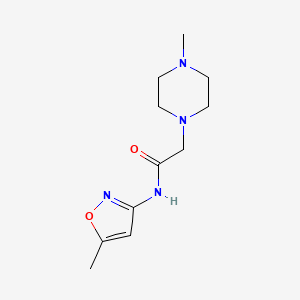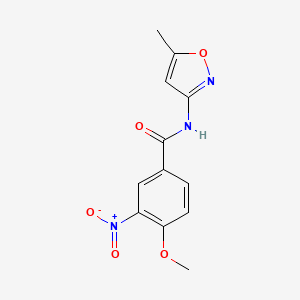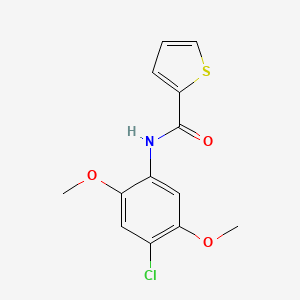
2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine often involves condensation reactions and specific modifications to achieve the desired molecular structure. For instance, compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate are synthesized through condensation reactions characterized by FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy (Singh et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine typically involves X-ray diffraction and computational methods. For instance, compounds such as 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines have been analyzed using single crystal X-ray diffraction, confirming the molecular structure (Golla et al., 2020).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often complex and involve interactions such as hydrogen bonding and resonance-assisted bonding. The study of these compounds involves exploring their electrophilic characteristics and reactivity at specific sites within the molecule (Ünver et al., 2011).
Physical Properties Analysis
The physical properties of compounds in this category can include their thermodynamic parameters, vibrational analyses, and dimer formation tendencies. Studies often focus on the topological parameters of electron density and the total electron energy density at bond critical points (Singh et al., 2013).
Chemical Properties Analysis
Chemical properties analysis of such compounds includes understanding their photophysical and electrochemical properties. This involves studying the intramolecular charge transfer, UV-Visible spectra, and emission bands, as well as electrochemical properties like oxidation and reduction peaks (Golla et al., 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-6-5-9-19-13(2)15(11-16(12)19)14-7-8-17(20-3)18(10-14)21-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIGZZLBSSETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5631578.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)

![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(3-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5631605.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5631614.png)
![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)



![2-{[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5631664.png)